3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amine group and a phenoxy methyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Phenoxy Methyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with a suitable alkylating agent, such as methyl iodide, under basic conditions to form the phenoxy methyl intermediate.
Pyrazole Ring Formation: The phenoxy methyl intermediate is then reacted with hydrazine hydrate and an appropriate diketone or β-keto ester to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-5-methylphenol: A structurally related compound with similar phenolic properties.
3-isopropyl-5-methylphenyl (phenyl)methanol: Another related compound with a phenyl group instead of a pyrazole ring.
Uniqueness
3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its combination of a pyrazole ring and a phenoxy methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(2)13-6-5-11(3)7-14(13)19-9-12-8-15(16)18(4)17-12/h5-8,10H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWVWGZONVGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN(C(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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